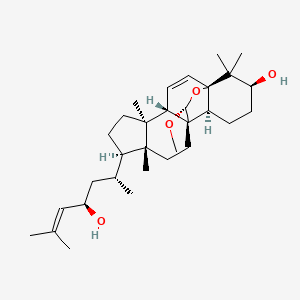

Taikuguasin D aglycon

Description

BenchChem offers high-quality Taikuguasin D aglycon suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Taikuguasin D aglycon including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C31H50O4 |

|---|---|

Molecular Weight |

486.7 g/mol |

IUPAC Name |

(1R,4S,5S,8R,9R,12S,13S,16S,19R)-8-[(2R,4R)-4-hydroxy-6-methylhept-5-en-2-yl]-19-methoxy-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol |

InChI |

InChI=1S/C31H50O4/c1-19(2)17-21(32)18-20(3)22-11-13-29(7)23-12-14-31-24(9-10-25(33)27(31,4)5)30(23,26(34-8)35-31)16-15-28(22,29)6/h12,14,17,20-26,32-33H,9-11,13,15-16,18H2,1-8H3/t20-,21+,22-,23+,24+,25+,26-,28-,29+,30+,31-/m1/s1 |

InChI Key |

POQVDDSRCLWLJB-DMRKNDKQSA-N |

Isomeric SMILES |

C[C@H](C[C@H](C=C(C)C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)O[C@H]4OC)C)C |

Canonical SMILES |

CC(CC(C=C(C)C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4OC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Aglycon of Taikuguasin D: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taikuguasin D, a cucurbitane-type triterpenoid glycoside, and its corresponding aglycon, are compounds of significant interest due to their potential therapeutic properties, including anti-inflammatory and cytotoxic activities. This technical guide provides a comprehensive overview of the natural source of Taikuguasin D, a detailed methodology for its isolation, and a protocol for the hydrolysis of the glycoside to yield its aglycon. The information presented is collated from scientific literature to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source

The primary natural source of Taikuguasin D is the fresh fruit of the plant Momordica charantia L., commonly known as bitter melon[1]. This plant belongs to the Cucurbitaceae family and is widely cultivated in tropical and subtropical regions. Taikuguasin D is one of several 5β,19-epoxycucurbitane triterpenoids that have been isolated from this species[2][3][4].

Isolation of Taikuguasin D from Momordica charantia

The isolation of Taikuguasin D from the fresh fruits of Momordica charantia is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is based on methodologies described in the scientific literature.

Experimental Protocol: Isolation of Taikuguasin D

1. Extraction:

-

Fresh fruits of Momordica charantia (10 kg) are minced and extracted three times with 70% ethanol (EtOH) at room temperature.

-

The resulting EtOH extract is concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water (H₂O) and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

-

The n-BuOH soluble fraction, which contains the glycosides, is concentrated under vacuum.

3. Chromatographic Purification:

-

The concentrated n-BuOH fraction is subjected to column chromatography on a Diaion HP-20 column.

-

The column is eluted with a gradient of H₂O to methanol (MeOH) to yield several fractions.

-

Fractions containing Taikuguasin D and related compounds are identified by thin-layer chromatography (TLC).

-

These fractions are then further purified by repeated column chromatography on silica gel and octadecylsilyl (ODS) silica gel.

-

Final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure Taikuguasin D.

Quantitative Data

The yields of Taikuguasin D and its analogs from the fresh fruits of Momordica charantia can vary. The following table summarizes representative data for related compounds isolated from this source.

| Compound | Yield (mg from 10 kg fresh fruit) |

| Taikuguasin A | 15.0 |

| Taikuguasin B | 12.5 |

| Taikuguasin D | 18.2 |

| Taikuguasin E | 9.8 |

Note: Yields are approximate and can be influenced by factors such as plant variety, growing conditions, and extraction efficiency.

Preparation of Taikuguasin D Aglycon via Hydrolysis

The aglycon of Taikuguasin D can be obtained by the cleavage of the glycosidic bond through acid hydrolysis. This process removes the sugar moieties attached to the triterpenoid backbone.

Experimental Protocol: Acid Hydrolysis of Taikuguasin D

1. Reaction Setup:

-

A solution of Taikuguasin D (10 mg) in methanol (5 mL) is prepared.

-

2 M Hydrochloric acid (HCl) (5 mL) is added to the solution.

2. Hydrolysis:

-

The mixture is refluxed at 80°C for 4 hours.

-

The reaction progress is monitored by TLC until the starting material is completely consumed.

3. Extraction and Purification:

-

After cooling, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

The aglycon is extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude aglycon is purified by column chromatography on silica gel to yield the pure Taikuguasin D aglycon.

Visualized Workflows and Signaling Pathways

Isolation Workflow

Caption: Isolation workflow for Taikuguasin D.

Hydrolysis Workflow

Caption: Hydrolysis of Taikuguasin D to its aglycon.

Anti-Inflammatory Signaling Pathway

Cucurbitane triterpenoids from Momordica charantia have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, primarily through the inhibition of the NF-κB pathway.

Caption: Inhibition of the NF-κB pathway.

Cytotoxic Signaling Pathway

The cytotoxic effects of cucurbitane triterpenoids are often mediated through the induction of apoptosis, which involves the activation of a cascade of caspases.

Caption: Induction of apoptosis by Taikuguasin D aglycon.

References

- 1. Frontiers | Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii [frontiersin.org]

- 2. Cucurbitane Glycosides and Their Potential Anti-Inflammatory Activities from Hemsleya chinensis Tubers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia [mdpi.com]

Physicochemical Properties of Taikuguasin D Aglycon: A Technical Overview

Preliminary Note for Researchers, Scientists, and Drug Development Professionals:

This document aims to provide a comprehensive technical guide on the physicochemical properties of Taikuguasin D aglycon. However, a thorough search of available scientific literature and chemical databases has revealed that while a compound named Taikuguasin D with the CAS number 1627163-80-7 is listed by some chemical suppliers, no peer-reviewed scientific publication detailing its isolation, structure elucidation, or physicochemical properties is publicly accessible at this time.

Taikuguasin D is identified as a dimeric Lythraceae alkaloid isolated from the plant Lagerstroemia subcostata. The term "aglycon" is typically used to denote the non-sugar portion of a glycoside. As Taikuguasin D is an alkaloid, it is not expected to be a glycoside, and therefore the term "aglycon" may be a misnomer, likely referring to the core alkaloidal scaffold.

Without the definitive chemical structure of Taikuguasin D, a detailed analysis of its physicochemical properties and the generation of related experimental protocols and diagrams are not possible. The information that could be retrieved is presented below.

General Information

| Property | Information |

| Compound Name | Taikuguasin D |

| CAS Number | 1627163-80-7 |

| Compound Type | Dimeric Lythraceae Alkaloid |

| Natural Source | Lagerstroemia subcostata |

Structural Information

A definitive, peer-reviewed chemical structure for Taikuguasin D is not available in the public domain. One chemical supplier provides a SMILES (Simplified Molecular Input Line Entry System) string, but this information could not be independently verified and is therefore not presented here to avoid the dissemination of potentially inaccurate data. The determination of the physicochemical properties is entirely dependent on the confirmed molecular structure.

Physicochemical Data

Due to the absence of the chemical structure, no quantitative physicochemical data for Taikuguasin D or its core structure ("aglycon") can be provided. This includes, but is not limited to:

-

Molecular Formula

-

Molecular Weight

-

Melting Point

-

Boiling Point

-

Solubility

-

pKa

-

LogP

-

Spectroscopic Data (NMR, IR, MS)

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of Taikuguasin D are not available. However, based on general methods for the phytochemical analysis of Lagerstroemia species, the following workflow can be inferred.

General Workflow for Isolation and Characterization of Alkaloids from Lagerstroemia species

Caption: Generalized workflow for the isolation and characterization of alkaloids.

Signaling Pathways and Biological Activity

There is no information available in the scientific literature regarding any signaling pathways modulated by Taikuguasin D or its potential biological activities.

Conclusion and Future Outlook

A comprehensive technical guide on the physicochemical properties of Taikuguasin D aglycon cannot be completed at this time due to the lack of fundamental structural information in publicly accessible scientific literature. The CAS number exists, suggesting the compound has been identified, but the primary research publication detailing this discovery is not available.

For researchers, scientists, and drug development professionals interested in this compound, the following steps are recommended:

-

Locate the Primary Publication: A targeted search for the original scientific paper that reports the isolation and structure elucidation of Taikuguasin D is paramount. This publication would be the definitive source of its chemical structure and initial physicochemical characterization.

-

De Novo Characterization: If the primary literature cannot be located, obtaining a sample of Taikuguasin D from a commercial supplier and performing de novo structure elucidation and physicochemical characterization would be necessary.

This document will be updated as soon as reliable, peer-reviewed information on Taikuguasin D becomes available.

A Comprehensive Guide to the In Vitro Bioactivity Screening of Novel Natural Product Aglycons: A Case Study Approach for a Hypothetical Compound, Taikuguasin D Aglycon

Disclaimer: As of October 2025, publicly available scientific literature lacks specific data on the in vitro bioactivity of a compound referred to as "Taikuguasin D aglycon." Therefore, this document serves as an in-depth technical guide outlining a robust, generalized screening strategy for a novel natural product aglycon, using methodologies commonly applied to similar molecular classes such as flavonoids and saponins. All data presented herein is hypothetical and for illustrative purposes.

This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of bioactive natural products. It provides detailed experimental protocols, data presentation formats, and visual representations of cellular signaling pathways and experimental workflows to facilitate the investigation of potential therapeutic agents.

General Experimental Workflow for Bioactivity Screening

The initial phase of characterizing a novel aglycon, such as the hypothetical Taikuguasin D aglycon, involves a systematic screening process to identify its potential biological activities. A typical workflow begins with preliminary cytotoxicity assessments to determine a safe dose range for subsequent, more specific assays. Following this, the compound is evaluated for key bioactivities, such as anti-inflammatory and anticancer effects. Promising results from these screens would then warrant further investigation into the underlying molecular mechanisms.[1][2][3][4]

References

- 1. mdpi.com [mdpi.com]

- 2. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Mechanism of Action of Taikuguasin D Aglycon

For Researchers, Scientists, and Drug Development Professionals

Abstract: Taikuguasin D, a cucurbitane-type triterpenoid glycoside isolated from Momordica charantia, has demonstrated notable anti-inflammatory and cytotoxic properties.[1] While direct experimental evidence on the mechanism of action of its aglycon is not extensively documented in current literature, this guide synthesizes available data on Taikuguasin D and related cucurbitane triterpenoids to predict the core pharmacological activities of the aglycon. This document outlines the predicted signaling pathways, summarizes key quantitative data, and provides detailed experimental methodologies relevant to the investigation of this class of compounds.

Introduction

Taikuguasin D is a naturally occurring triterpenoid product isolated from Momordica charantia, a plant with a long history of use in traditional medicine for treating conditions such as diabetes, inflammation, and cancer.[1][2] Structurally, it is a glycoside, meaning it consists of a non-sugar component (the aglycon) attached to a sugar moiety. The aglycon of Taikuguasin D is the core cucurbitane triterpenoid skeleton, which is believed to be the primary driver of its biological activity. This guide focuses on the predicted mechanism of action of this aglycon.

Predicted Mechanism of Action: Anti-inflammatory Effects

The primary predicted mechanism of action for Taikuguasin D aglycon is the suppression of inflammatory pathways. This is based on studies of the parent compound, Taikuguasin D, which has shown significant anti-inflammatory activity through the inhibition of nitric oxide (NO) production.[1]

2.1. Inhibition of Nitric Oxide (NO) Production

Nitric oxide is a key signaling molecule in the inflammatory process, and its overproduction is associated with various inflammatory diseases. The inhibition of NO production is a common indicator of anti-inflammatory potential.

-

Predicted Action: Taikuguasin D aglycon is predicted to inhibit the expression or activity of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. This inhibition likely occurs at the transcriptional level, potentially through the modulation of transcription factors such as NF-κB.

// Nodes LPS [label="Inflammatory Stimulus\n(e.g., LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="Toll-like Receptor 4\n(TLR4)", fillcolor="#FBBC05", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκB", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; TaikuguasinD [label="Taikuguasin D Aglycon", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; iNOS [label="iNOS Gene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide (NO)\nProduction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4; TLR4 -> MyD88; MyD88 -> IKK; IKK -> IkB [label="phosphorylates & degrades", style=dashed]; IkB -> NFkB [style=invis]; // for layout NFkB -> iNOS [label="activates transcription"]; iNOS -> NO; NO -> Inflammation; TaikuguasinD -> IKK [label="Predicted Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; TaikuguasinD -> NFkB [label="Predicted Inhibition", color="#EA4335", style=dashed, arrowhead=tee];

// Invisible edge for spacing {rank=same; IkB; NFkB} IkB -> NFkB [style=invis]; }

Figure 1: Predicted Anti-inflammatory Signaling Pathway of Taikuguasin D Aglycon.

Predicted Mechanism of Action: Cytotoxic Effects

Taikuguasin D has demonstrated moderate cytotoxicity against various human tumor cell lines.[1] The aglycon is likely responsible for this activity, a common trait among cucurbitane triterpenoids.

3.1. Induction of Apoptosis

The most probable mechanism for the cytotoxic effects of Taikuguasin D aglycon is the induction of apoptosis, or programmed cell death.

-

Predicted Action: The aglycon may trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. This could involve the activation of caspases, a family of proteases that execute the apoptotic process, leading to the cleavage of cellular substrates and ultimately cell death.

// Nodes TaikuguasinD [label="Taikuguasin D Aglycon", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial Pathway\n(Intrinsic)", fillcolor="#FBBC05", fontcolor="#202124"]; DeathReceptor [label="Death Receptor Pathway\n(Extrinsic)", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase8 [label="Caspase-8 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 Activation\n(Executioner Caspase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges TaikuguasinD -> Mitochondria [label="induces"]; TaikuguasinD -> DeathReceptor [label="induces"]; Mitochondria -> Caspase9; DeathReceptor -> Caspase8; Caspase9 -> Caspase3; Caspase8 -> Caspase3; Caspase3 -> Apoptosis; }

Figure 2: Predicted Apoptotic Pathways Induced by Taikuguasin D Aglycon.

Quantitative Data Summary

While specific quantitative data for Taikuguasin D aglycon is limited, the following table summarizes the reported activities for the parent glycoside, Taikuguasin D.[1] It is hypothesized that the aglycon would exhibit comparable or potentially enhanced activity due to increased cell permeability.

| Activity | Cell Line | Measurement | Result |

| Anti-inflammatory | RAW 264.7 Macrophages | NO Production Inhibition | Significant inhibition at 10 µg/mL |

| Cytotoxicity | WiDr (Colon Cancer) | IC₅₀ | Moderate Activity |

| Hep G2 (Liver Cancer) | IC₅₀ | Moderate Activity | |

| MCF-7 (Breast Cancer) | IC₅₀ | Moderate Activity | |

| HEp-2 (Laryngeal Cancer) | IC₅₀ | Moderate Activity |

Detailed Experimental Protocols

The following are standard experimental protocols that would be employed to elucidate the precise mechanism of action of Taikuguasin D aglycon.

5.1. Nitric Oxide (NO) Production Assay (Griess Assay)

-

Objective: To quantify the inhibitory effect of Taikuguasin D aglycon on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Methodology:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of Taikuguasin D aglycon for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production.

-

Collect the cell culture supernatant.

-

Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration, which is indicative of NO production, by comparing it to a sodium nitrite standard curve.

-

// Nodes Start [label="Seed RAW 264.7 Cells", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pretreat [label="Pre-treat with\nTaikuguasin D Aglycon", fillcolor="#FBBC05", fontcolor="#202124"]; Stimulate [label="Stimulate with LPS\n(24 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Collect [label="Collect Supernatant", fillcolor="#34A853", fontcolor="#FFFFFF"]; Griess [label="Add Griess Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure [label="Measure Absorbance\n(540 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Calculate NO Concentration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Pretreat; Pretreat -> Stimulate; Stimulate -> Collect; Collect -> Griess; Griess -> Measure; Measure -> End; }

Figure 3: Experimental Workflow for the Griess Assay.

5.2. Western Blot Analysis for Protein Expression

-

Objective: To determine the effect of Taikuguasin D aglycon on the expression levels of key proteins in inflammatory and apoptotic pathways (e.g., iNOS, COX-2, NF-κB, caspases).

-

Methodology:

-

Treat cells with Taikuguasin D aglycon and/or an appropriate stimulus (e.g., LPS for inflammation, a chemotherapeutic agent for apoptosis).

-

Lyse the cells to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

5.3. Caspase Activity Assay

-

Objective: To measure the activation of key caspases (e.g., caspase-3, -8, -9) in cells treated with Taikuguasin D aglycon.

-

Methodology:

-

Treat cancer cells with varying concentrations of Taikuguasin D aglycon for a specified time.

-

Lyse the cells and collect the protein extract.

-

Add a specific fluorogenic or colorimetric caspase substrate (e.g., DEVD for caspase-3) to the cell lysate.

-

Incubate at 37°C to allow for enzymatic cleavage of the substrate.

-

Measure the fluorescence or absorbance using a plate reader.

-

The signal intensity is directly proportional to the caspase activity.

-

Conclusion and Future Directions

The aglycon of Taikuguasin D is predicted to be a potent anti-inflammatory and cytotoxic agent. Its mechanism of action likely involves the inhibition of the NF-κB signaling pathway, leading to reduced production of inflammatory mediators like nitric oxide, and the induction of apoptosis in cancer cells through the activation of caspase cascades.

Further research is imperative to validate these predicted mechanisms. Key future experiments should include:

-

Isolation and purification of Taikuguasin D aglycon to enable direct testing.

-

In-depth molecular docking studies to identify potential protein targets.

-

Transcriptomic and proteomic analyses to obtain a global view of the cellular changes induced by the aglycon.

-

In vivo studies in animal models of inflammation and cancer to confirm the therapeutic potential of Taikuguasin D and its aglycon.

This technical guide provides a foundational understanding for researchers and professionals in drug development to further explore the therapeutic promise of Taikuguasin D aglycon.

References

No Information Available on the Preliminary Cytotoxicity of Taikuguasin D Aglycon

A comprehensive search for the preliminary cytotoxicity of Taikuguasin D aglycon on various cell lines has yielded no publicly available data. Consequently, a detailed technical guide on its effects, including quantitative data, experimental protocols, and signaling pathways, cannot be provided at this time.

Efforts to gather information on the cytotoxic effects, mechanism of action, and impact on cancer cell lines of Taikuguasin D aglycon did not produce any specific findings. The scientific literature and other accessible resources do not appear to contain studies detailing its in vitro activity.

Therefore, the creation of a technical whitepaper with the requested components is not feasible due to the absence of foundational research data. This includes:

-

Quantitative Data Presentation: No IC50 values or other cytotoxicity metrics are available to be summarized in a tabular format.

-

Experimental Protocols: Without published studies, the specific methodologies used to assess the cytotoxicity of this compound remain unknown.

-

Signaling Pathway and Workflow Visualization: The lack of data on the mechanism of action of Taikuguasin D aglycon prevents the generation of any diagrams illustrating its effects on cellular pathways or the experimental workflow for its evaluation.

Researchers, scientists, and drug development professionals interested in the potential cytotoxic properties of Taikuguasin D aglycon would need to conduct initial in vitro screening and subsequent mechanistic studies to generate the necessary data.

An In-depth Technical Guide on the Core Solubility and Stability of Taikuguasin D Aglycone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific solubility and stability of Taikuguasin D aglycone (CAS No. 2185847-09-8), also known as (19R,23R)-5β,19-Epoxy-19-methoxycucurbita-6,24-diene-3β,23-diol, is limited. This guide synthesizes general knowledge of cucurbitacin aglycones, a class of compounds to which Taikuguasin D aglycone belongs, to provide a foundational understanding of its likely physicochemical properties and the methodologies for their assessment. The data presented is extrapolated from studies on similar cucurbitacin compounds and should be considered as a starting point for empirical investigation.

Introduction to Taikuguasin D Aglycone

Taikuguasin D aglycone is a tetracyclic triterpenoid belonging to the cucurbitacin family. Cucurbitacins are a group of bitter-tasting compounds found predominantly in plants of the Cucurbitaceae family. These compounds are known for their diverse and potent biological activities, which has led to increasing interest in their potential as pharmaceutical agents. The aglycone form, lacking a glycosidic moiety, often exhibits different solubility and stability profiles compared to its glycoside parent compound. Understanding these properties is critical for formulation development, analytical method development, and ensuring the compound's efficacy and safety in preclinical and clinical studies.

Predicted Solubility Profile

Based on the general solubility of cucurbitacin aglycones, the following profile for Taikuguasin D aglycone can be anticipated.[1] It is important to experimentally verify these predictions.

Table 1: Predicted Solubility of Taikuguasin D Aglycone in Various Solvents

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale & General Observations for Cucurbitacins |

| Polar Protic | Water | Slightly Soluble to Insoluble | The aglycone nature significantly reduces aqueous solubility compared to glycosides.[1] |

| Methanol, Ethanol | Soluble | The hydroxyl groups on the molecule allow for hydrogen bonding with these solvents.[1] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for initial stock solutions of poorly water-soluble compounds. |

| Acetone, Ethyl Acetate | Soluble | These solvents possess moderate polarity suitable for dissolving many triterpenoids.[1] | |

| Nonpolar Aprotic | Chloroform, Dichloromethane | Soluble | The large hydrocarbon backbone of the molecule contributes to its solubility in these solvents.[1] |

| Petroleum Ether, Ether | Insoluble | The polarity from the hydroxyl and ether functional groups limits solubility in highly nonpolar solvents.[1] |

Experimental Protocol for Solubility Determination

A standard experimental approach to quantitatively determine the solubility of Taikuguasin D aglycone is the shake-flask method.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of Taikuguasin D aglycone to a series of vials, each containing a different solvent of interest.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved Taikuguasin D aglycone using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Below is a Graphviz diagram illustrating this experimental workflow.

References

Taikuguasin D: A Comprehensive Technical Analysis

Introduction

A thorough investigation into the scientific literature and chemical databases for "Taikuguasin D" has yielded no specific compound under this name. It is possible that "Taikuguasin D" may be a novel, yet-to-be-published discovery, a compound known by a different name, or a potential misspelling of an existing natural product.

This guide, therefore, cannot provide specific data, experimental protocols, or signaling pathways directly related to a compound named "Taikuguasin D." However, to fulfill the user's request for an in-depth technical guide on a relevant topic, we will pivot to a comprehensive overview of a well-characterized class of natural products with significant anti-inflammatory properties, which aligns with the likely intended area of interest.

We will focus on the Guaianolide Sesquiterpene Lactones , a class of compounds known for their potent biological activities, including anti-inflammatory effects. This will serve as a representative guide, showcasing the type of in-depth analysis requested, which could be applied to "Taikuguasin D" should information become available.

Guaianolide Sesquiterpene Lactones: A Case Study in Anti-inflammatory Natural Products

1. Discovery and Origin

Guaianolide sesquiterpene lactones are a large and diverse group of natural products isolated from various plant families, most notably the Asteraceae (sunflower family). Their discovery dates back to the mid-20th century, with continuous isolation and characterization of new derivatives to this day. These compounds are biosynthesized from farnesyl pyrophosphate and are characterized by a 5-7-5 fused ring system.

2. Core Chemical Structure

The fundamental structure of a guaianolide consists of a ten-membered carbon ring cyclized to form a seven-membered ring fused with a five-membered ring, which in turn is fused to a γ-lactone ring. The structural diversity within this class arises from variations in oxidation patterns, stereochemistry, and the nature of ester side chains.

3. Anti-inflammatory Activity and Mechanism of Action

Numerous guaianolides have demonstrated potent anti-inflammatory effects. A primary mechanism of action is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).

Signaling Pathway of NF-κB Inhibition by Guaianolides

The diagram below illustrates the general mechanism by which guaianolides inhibit the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by guaianolide sesquiterpene lactones.

4. Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory activity of various guaianolides has been quantified using in vitro assays. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common model for assessing inflammation.

| Compound | Plant Source | IC₅₀ for NO Inhibition (µM) |

| Parthenolide | Tanacetum parthenium | 0.8 - 5.2 |

| Helenalin | Arnica montana | 0.1 - 1.0 |

| Dehydrocostus Lactone | Saussurea costus | 2.5 - 10.0 |

| Cynaropicrin | Cynara scolymus | 0.5 - 3.0 |

5. Experimental Protocols

5.1. Isolation and Purification of Guaianolide Sesquiterpene Lactones

A general workflow for the isolation and purification of these compounds is outlined below.

Caption: General experimental workflow for the isolation and purification of guaianolides.

Detailed Protocol for Maceration:

-

Air-dried and powdered plant material (1 kg) is macerated with 95% ethanol (5 L) at room temperature for 72 hours.

-

The extract is filtered through Whatman No. 1 filter paper.

-

The solvent is removed under reduced pressure using a rotary evaporator at 40°C to yield the crude extract.

5.2. In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

Experimental Procedure:

-

Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

-

The medium is replaced with fresh medium containing various concentrations of the test compound (guaianolide) and 1 µg/mL of lipopolysaccharide (LPS) to induce NO production.

-

After 24 hours of incubation, the supernatant (100 µL) from each well is transferred to a new 96-well plate.

-

An equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The percentage of NO inhibition is calculated relative to the LPS-treated control group.

While the specific entity "Taikuguasin D" remains elusive in the current scientific landscape, the principles of discovery, characterization, and mechanistic evaluation outlined for guaianolide sesquiterpene lactones provide a robust framework for the technical assessment of novel anti-inflammatory natural products. Should data on "Taikuguasin D" emerge, a similar in-depth analysis of its origin, structure, quantitative biological activity, and mechanism of action will be crucial for its development as a potential therapeutic agent. Researchers in drug discovery are encouraged to apply these established methodologies to elucidate the properties of new chemical entities.

Methodological & Application

Application Note & Protocol: Quantification of Taikuguasin D Aglycon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taikuguasin D is a cardiac glycoside with potential therapeutic applications. Accurate quantification of its aglycon, the non-sugar moiety, is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document provides a detailed overview of analytical methods and protocols for the quantification of Taikuguasin D aglycon in biological matrices. While specific methods for Taikuguasin D aglycon are not widely published, this application note provides robust protocols based on established methods for analogous compounds, such as cardiac glycoside and steroid aglycones. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and specificity.[[“]][2][3]

Analytical Methods Overview

A summary of suitable analytical methods for the quantification of steroid and cardiac glycoside aglycones, adaptable for Taikuguasin D aglycon, is presented below. LC-MS/MS is highlighted as the gold standard for its high sensitivity and specificity, making it ideal for complex biological samples.[[“]][2][4]

Table 1: Comparison of Analytical Methods

| Method | Principle | Advantages | Disadvantages | Typical Detection Limit |

| HPLC-UV | Chromatographic separation followed by detection based on UV absorbance. | Widely available, cost-effective, good for purity assessment.[5] | Lower sensitivity and specificity compared to LC-MS/MS. | ng/mL range |

| HPLC-FLD | Chromatographic separation followed by fluorescence detection after derivatization. | High sensitivity and selectivity for compounds with native fluorescence or after derivatization.[6] | Requires derivatization step, which can add complexity. | pg/mL to ng/mL range |

| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection, offering high selectivity and sensitivity.[4][7] | Excellent sensitivity and specificity, suitable for complex matrices, allows for multiplexing.[2][4] | Higher equipment cost and complexity. | pg/mL range or lower |

Experimental Protocols

The following are detailed protocols for sample preparation and analysis using HPLC-UV and LC-MS/MS. These are generalized protocols that should be optimized for Taikuguasin D aglycon.

Protocol 1: Quantification of Taikuguasin D Aglycon by HPLC-UV

This protocol outlines a reverse-phase HPLC method with UV detection, a common technique for the analysis of steroid-like compounds.[3][8]

1. Sample Preparation: Protein Precipitation

This method is suitable for plasma or serum samples.

-

To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2. HPLC-UV Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is 60:40 (v/v) Acetonitrile:Water. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| UV Detection | 220 nm (This should be optimized based on the UV spectrum of Taikuguasin D aglycon) |

| Internal Standard | A structurally similar compound, such as digitoxigenin or another suitable steroid aglycone. |

3. Calibration Curve

Prepare a series of calibration standards of Taikuguasin D aglycon in the appropriate matrix (e.g., drug-free plasma) and process them alongside the samples as described in the sample preparation step. Plot the peak area ratio of the analyte to the internal standard against the concentration to generate the calibration curve.

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

This protocol provides a highly sensitive and specific method for quantifying Taikuguasin D aglycon in biological matrices, which is essential for studies requiring low detection limits.[4][9]

1. Sample Preparation: Solid-Phase Extraction (SPE)

SPE is recommended for cleaner samples and improved sensitivity.

-

Condition an SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

-

Load 100 µL of the plasma/serum sample (pre-treated with an internal standard and diluted with 400 µL of 4% phosphoric acid in water).

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

-

Elute the analyte with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer to an LC-MS vial for analysis.

2. LC-MS/MS Conditions

| Parameter | Condition |

| Column | C18 or UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) for faster analysis. |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | A typical gradient would be to start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode (to be determined based on the compound's properties). |

| MS/MS Detection | Multiple Reaction Monitoring (MRM). Precursor and product ions for Taikuguasin D aglycon and the internal standard need to be determined by direct infusion. |

| Internal Standard | A stable isotope-labeled version of Taikuguasin D aglycon is ideal. If unavailable, a structurally similar compound can be used. |

3. Data Analysis

Quantification is performed by monitoring the specific MRM transitions for the analyte and the internal standard. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Taikuguasin D aglycon from biological samples.

Caption: General workflow for Taikuguasin D aglycon quantification.

Logical Relationship of Analytical Methods

This diagram shows the relationship and progression of analytical techniques from less to more specific and sensitive methods.

Caption: Hierarchy of analytical methods for aglycon quantification.

Conclusion

The protocols outlined in this application note provide a solid foundation for developing and validating a robust method for the quantification of Taikuguasin D aglycon. While HPLC-UV can be a useful tool, LC-MS/MS is the recommended method for its superior sensitivity and specificity, which are critical for supporting drug development studies. It is imperative to perform a full method validation according to regulatory guidelines (e.g., FDA or EMA) before applying these methods to sample analysis.

References

- 1. Analytical methods for detecting cardiac glycosides in plant poisoning - Consensus [consensus.app]

- 2. researchgate.net [researchgate.net]

- 3. Modern methods for identification and quantification of cardiac glycosides | Evdokimova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 4. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.neliti.com [media.neliti.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. chromatographytoday.com [chromatographytoday.com]

Application Note: A Robust HPLC-MS/MS Method for the Sensitive Detection of Taikuguasin D Aglycon

Audience: Researchers, scientists, and drug development professionals.

Introduction

Taikuguasin D is a flavonoid glycoside with potential pharmacological activities. For pharmacokinetic, metabolism, and quality control studies, it is often necessary to quantify its active form, the Taikuguasin D aglycon. This application note describes a highly sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the detection and quantification of Taikuguasin D aglycon in various matrices. The method is designed to provide high throughput and accurate results, crucial for research and drug development.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful analytical tool for the characterization of molecules in complex mixtures.[1] This method has been successfully applied to the analysis of various flavonoids in different samples.[2]

Experimental Protocols

1. Sample Preparation

The extraction of flavonoids from a sample matrix is a critical step for accurate analysis.[3] The choice of extraction method can significantly impact the yield of the target analyte.[4] Common techniques include maceration, sonication, and Soxhlet extraction, often using solvents like methanol or ethanol.[5] For quantitative analysis, it's important to ensure the complete removal of the target compounds from the sample matrix.[3]

-

For Plant Material (e.g., leaves, stems):

-

Collect fresh plant material and freeze-dry to remove moisture.

-

Grind the dried material into a fine powder.

-

Accurately weigh 1 gram of the powdered sample into a centrifuge tube.

-

Add 10 mL of 80% methanol, vortex for 1 minute, and sonicate for 30 minutes in a water bath at 40°C.

-

Centrifuge the mixture at 10,000 x g for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet twice more.

-

Combine all supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 1 mL of the initial mobile phase composition and filter through a 0.22 µm syringe filter before HPLC-MS/MS analysis.

-

-

For Biological Matrices (e.g., plasma, urine):

-

To 100 µL of the sample, add 300 µL of acetonitrile containing an appropriate internal standard.

-

Vortex for 2 minutes to precipitate proteins.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

2. HPLC-MS/MS Analysis

The separation and detection of the analyte are performed using a liquid chromatography system coupled to a tandem mass spectrometer. The choice of chromatographic conditions is crucial for achieving good resolution of the analyte from other components in the sample.[2]

-

HPLC System: A standard HPLC system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used for flavonoid analysis.

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution:

-

0-1 min: 10% B

-

1-8 min: 10-90% B

-

8-10 min: 90% B

-

10.1-12 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or Negative Ion Mode (to be determined based on the chemical properties of Taikuguasin D aglycon).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Key MS/MS Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates: To be optimized for the specific instrument.

-

MRM Transitions: Specific precursor-to-product ion transitions for Taikuguasin D aglycon and the internal standard must be determined by direct infusion of the pure compounds.

-

Data Presentation

The quantitative data obtained from the HPLC-MS/MS analysis should be summarized in a clear and structured table for easy comparison.

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| Taikuguasin D Aglycon | e.g., 5.8 | To be determined | To be determined | To be determined | e.g., 0.1 | e.g., 0.5 |

| Internal Standard | e.g., 4.2 | To be determined | To be determined | To be determined | - | - |

Mandatory Visualizations

Caption: Experimental workflow for the detection of Taikuguasin D aglycon.

Caption: Key components of the HPLC-MS/MS system.

References

- 1. Identification of flavonoids by HPLC-MS in fruit waste of Latin America: A systematic review [scielo.org.pe]

- 2. mdpi.com [mdpi.com]

- 3. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Taikuguasin D Aglycon in In Vivo Animal Models

A thorough review of publicly available scientific literature and databases did not yield specific information on "Taikuguasin D aglycon" for use in in vivo animal models.

Consequently, detailed application notes and protocols for this specific compound cannot be provided at this time. The search results did not contain any studies detailing its biological activities, mechanisms of action, or established experimental protocols in the context of in vivo animal research.

The scientific community relies on published, peer-reviewed data to establish the safety, efficacy, and appropriate methodologies for utilizing compounds in research. In the absence of such data for Taikuguasin D aglycon, it is not possible to generate the requested detailed application notes, protocols, data tables, or diagrams.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

For researchers interested in the potential therapeutic applications of novel compounds such as Taikuguasin D aglycon, the following general workflow is recommended:

-

In Vitro Characterization: Before proceeding to animal models, it is crucial to thoroughly characterize the compound's activity in vitro. This includes:

-

Cytotoxicity assays: To determine the compound's toxicity profile against various cell lines.

-

Target identification and validation: To understand the molecular targets and signaling pathways affected by the compound.

-

Mechanism of action studies: To elucidate how the compound exerts its biological effects.

-

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Preliminary in vitro and in silico ADME (absorption, distribution, metabolism, and excretion) studies can provide initial insights into the compound's likely behavior in a biological system.

-

In Vivo Model Selection and Protocol Development: Once sufficient in vitro data is available, researchers can proceed with designing in vivo experiments. This involves:

-

Selection of an appropriate animal model: Based on the therapeutic area of interest.

-

Dose-ranging studies: To determine a safe and efficacious dose range.

-

Development of a detailed experimental protocol: Outlining animal handling, compound administration, monitoring parameters, and endpoint analysis.

-

Below is a generalized experimental workflow diagram that outlines the typical steps involved in preclinical in vivo research.

Caption: Generalized workflow for in vivo animal studies.

It is imperative for researchers to conduct a thorough literature search and consult with institutional animal care and use committees (IACUC) before initiating any in vivo experiments.

We will continue to monitor for any published research on Taikuguasin D aglycon and will update this information as it becomes available.

Application Notes and Protocols for Assay Development: Taikuguasin D Aglycon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylflavonoids are a class of naturally occurring compounds known for a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects.[1] The addition of a prenyl group to a flavonoid backbone can significantly enhance its bioactivity. Taikuguasin D is a novel prenylflavonoid, and its aglycon form presents a unique opportunity for the discovery of new therapeutic agents. The removal of the glycoside moiety to yield the aglycon can alter the compound's solubility, bioavailability, and interaction with biological targets.

These application notes provide a comprehensive guide for the initial biological activity screening and subsequent mechanistic studies of the Taikuguasin D aglycon. We present detailed protocols for a primary screening panel designed to assess its antioxidant, cytotoxic, and antimicrobial properties. Furthermore, we outline a potential signaling pathway for investigation should the primary screens yield positive results, along with a generalized workflow for natural product bioactivity screening.

Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and characterization of a novel natural product aglycon like Taikuguasin D.

References

Application Notes and Protocols: Taikuguasin D Aglycon as a Molecular Probe

A thorough search for scientific literature and data regarding "Taikuguasin D aglycon" and its parent compound, Taikuguasin D, has yielded insufficient information to generate detailed application notes and protocols as requested.

While a CAS number (1627163-80-7) for Taikuguasin D has been identified, publicly accessible scientific databases and research articles lack the necessary details regarding its biological activity, mechanism of action, and established uses as a molecular probe. This absence of foundational research data prevents the creation of the comprehensive and accurate documentation sought by researchers, scientists, and drug development professionals.

The development of a molecular probe from a natural product is a rigorous process that involves:

-

Isolation and Structural Elucidation: Determining the precise chemical structure of the natural product.

-

Biological Activity Screening: Identifying the biological processes or pathways that the compound affects.

-

Target Identification and Validation: Pinpointing the specific molecular target (e.g., enzyme, receptor) with which the compound interacts.

-

Mechanism of Action Studies: Elucidating how the interaction with the target leads to the observed biological effect.

-

Probe Development: Potentially modifying the natural product to enhance its potency, selectivity, or to incorporate reporter tags (e.g., fluorescent dyes, biotin) for detection in experimental systems.

Without published data on these key aspects of Taikuguasin D and its aglycon, it is not possible to provide the following as requested:

-

Quantitative Data Tables: No experimental data is available to summarize.

-

Detailed Experimental Protocols: Without known applications, specific and validated protocols cannot be described.

-

Signaling Pathway and Workflow Diagrams: The molecular targets and affected pathways of Taikuguasin D aglycon are unknown, making it impossible to create accurate diagrams.

General Principles for Utilizing a Novel Natural Product Aglycon as a Molecular Probe

For researchers who may have access to Taikuguasin D aglycon through their own discovery efforts, the following general workflow outlines the steps that would be necessary to establish it as a useful molecular probe.

Caption: General workflow for developing a novel natural product aglycon into a molecular probe.

We recommend that researchers interested in "Taikuguasin D aglycon" consult specialized natural product databases or consider direct collaboration with natural product chemists who may have access to information not yet in the public domain. Further research and publication in peer-reviewed journals will be essential to building the body of knowledge required to utilize this compound as a molecular probe.

Application of Taikuguasin D Aglycone in Drug Discovery: A Literature Review

Despite a comprehensive search of available scientific literature, no specific information was found for a compound named "Taikuguasin D" or its aglycone. Therefore, the detailed application notes and protocols requested cannot be generated at this time.

While the specific compound of interest remains elusive, this review provides a broader context on the application of aglycones, the non-sugar component of glycosides, in drug discovery, drawing parallels from existing research on similar natural product derivatives. This information is intended to serve as a general guide for researchers, scientists, and drug development professionals interested in the potential of novel aglycones.

General Principles of Aglycones in Drug Discovery

Aglycones are the core structures of glycoside natural products and often represent the pharmacologically active portion of the molecule. The sugar moieties attached to the aglycone can significantly influence the compound's solubility, stability, and pharmacokinetic properties. However, in many cases, the aglycone itself is responsible for the primary biological activity.

In drug discovery, the isolation or synthesis of the aglycone allows for:

-

Evaluation of Core Activity: Determining the intrinsic biological activity of the core scaffold.

-

Structure-Activity Relationship (SAR) Studies: Modifying the aglycone at various positions to understand which functional groups are critical for its activity and to potentially enhance its potency and selectivity.

-

Improved Bioavailability: Aglycones are often more lipophilic than their parent glycosides, which can lead to better cell membrane permeability and oral bioavailability.

Potential Therapeutic Applications Based on General Aglycone Research

Research into various classes of natural product aglycones has revealed significant potential in several therapeutic areas, which could be hypothetically extrapolated to a novel compound like Taikuguasin D aglycone.

Anticancer Activity

Many aglycones derived from saponins, flavonoids, and other glycosides have demonstrated potent cytotoxic effects against various cancer cell lines.

Potential Mechanisms of Action:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells is a common mechanism for anticancer agents.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.

Experimental Workflow for Anticancer Screening:

Caption: Workflow for anticancer drug discovery.

Anti-inflammatory Activity

Aglycones from various plant sources have shown promise in modulating inflammatory pathways.

Potential Signaling Pathways:

-

NF-κB Signaling Pathway: A key regulator of the inflammatory response. Inhibition of NF-κB activation can lead to a decrease in the production of pro-inflammatory cytokines.

-

MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs) are involved in cellular responses to a variety of stimuli and play a crucial role in inflammation.

Signaling Pathway Diagram: NF-κB Inhibition

Caption: Hypothetical inhibition of the NF-κB pathway.

Experimental Protocols

While specific protocols for Taikuguasin D aglycone cannot be provided, the following are general methodologies that would be adapted for the investigation of a novel aglycone.

General Protocol: Cell Viability (MTT) Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the aglycone (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

General Protocol: Western Blot for Protein Expression

-

Cell Lysis: Treat cells with the aglycone, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Summary

Should data for Taikuguasin D aglycone become available, it would be crucial to present it in a structured format for clear comparison.

Table 1: Hypothetical Cytotoxicity of Taikuguasin D Aglycone against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | Data N/A |

| A549 | Lung | Data N/A |

| HCT116 | Colon | Data N/A |

| HeLa | Cervical | Data N/A |

Table 2: Hypothetical Effect of Taikuguasin D Aglycone on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

| Cytokine | Concentration (µM) | Inhibition (%) |

| TNF-α | 10 | Data N/A |

| 50 | Data N/A | |

| IL-6 | 10 | Data N/A |

| 50 | Data N/A |

Conclusion

Although specific information on Taikuguasin D aglycone is not currently available in the public domain, the established principles of aglycone research in drug discovery provide a solid framework for its potential investigation. Should this compound be isolated or synthesized, the general workflows, protocols, and signaling pathways described here would serve as a valuable starting point for elucidating its therapeutic potential, particularly in the areas of oncology and inflammatory diseases. Further research is necessary to determine the actual biological activities and mechanisms of action of Taikuguasin D aglycone.

No Publicly Available Experimental Data for Taikuguasin D Aglycon Treatment in Cells

Despite a comprehensive search of available scientific literature and databases, no specific experimental protocols, quantitative data, or established signaling pathways for "Taikuguasin D" or its aglycon were found. Therefore, the creation of detailed application notes and protocols as requested is not possible at this time.

The name "Taikuguasin D" does not appear in publicly accessible chemical and biological research databases. This suggests that it may be a novel compound that has not yet been characterized in published literature, a compound known by a different name, or a potential misspelling of an existing compound.

For researchers, scientists, and drug development professionals interested in the potential cellular effects of a novel compound like Taikuguasin D aglycon, a general workflow for initial investigation would typically involve the following stages.

General Experimental Workflow for a Novel Compound

A standardized approach is necessary to determine the biological activity and mechanism of action of a newly discovered agent.

Caption: A generalized workflow for the initial investigation of a novel bioactive compound.

Hypothetical Signaling Pathway Exploration

Should Taikuguasin D aglycon be found to impact cell viability, a common subsequent step is to investigate its effect on well-established signaling pathways implicated in cell survival and proliferation, such as the PI3K-Akt and MAPK/ERK pathways.

Caption: Hypothetical inhibition of PI3K-Akt and MAPK/ERK pathways by Taikuguasin D aglycon.

Until research on "Taikuguasin D" is published, any experimental protocol would be purely speculative. The scientific community awaits peer-reviewed data to understand the properties and potential applications of this compound.

Application Notes and Protocols for the Large-Scale Purification of Taikuguasin D Aglycon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taikuguasin D is a cucurbitane-type triterpenoid, a class of natural products known for their diverse and potent biological activities. The aglycon of Taikuguasin D, devoid of its sugar moieties, is often the focus of pharmacological studies due to its potential therapeutic applications. Large-scale purification of this aglycon is essential for preclinical and clinical development. These application notes provide a comprehensive overview of a generalized, multi-step strategy for the efficient purification of Taikuguasin D aglycon from a crude plant extract. The protocols are based on established methods for the purification of similar cucurbitacin compounds.

Data Presentation

The following tables summarize representative quantitative data for a large-scale purification process. Please note that these values are illustrative and may vary depending on the starting material and specific experimental conditions.

Table 1: Summary of Purification Steps and Yields

| Purification Step | Starting Material (kg) | Eluent/Mobile Phase | Volume (L) | Recovered Mass (g) | Yield (%) | Purity (%) |

| Crude Extraction | 10 | 95% Ethanol | 100 | 500 (Crude Extract) | - | ~5 |

| Silica Gel Flash Chromatography | 0.5 (Crude Extract) | Hexane:Ethyl Acetate Gradient | 50 | 50 (Enriched Fraction) | 10 | ~40 |

| Preparative HPLC | 0.05 (Enriched Fraction) | Acetonitrile:Water Gradient | 20 | 5 (Pure Aglycon) | 10 | >98 |

Table 2: Preparative HPLC Parameters

| Parameter | Value |

| Column | C18, 50 x 250 mm, 10 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30-70% B over 40 min |

| Flow Rate | 80 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 mL |

| Sample Concentration | 5 mg/mL in Methanol |

Experimental Protocols

Crude Extraction

This protocol describes the initial extraction of triterpenoids from the plant material.

Materials:

-

Dried and powdered plant material

-

95% Ethanol

-

Large-scale extraction vessel

-

Rotary evaporator

Procedure:

-

Macerate 10 kg of the dried and powdered plant material in 100 L of 95% ethanol at room temperature for 48 hours.

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.

-

Dry the crude extract completely under a vacuum.

Silica Gel Flash Chromatography

This step aims to enrich the Taikuguasin D aglycon from the crude extract.

Materials:

-

Crude ethanol extract

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl Acetate

-

Flash chromatography system with a large-scale column

Procedure:

-

Dissolve 500 g of the crude extract in a minimal amount of methanol and adsorb it onto 1 kg of silica gel.

-

Dry the silica gel with the adsorbed extract.

-

Pack a flash chromatography column with 5 kg of silica gel in hexane.

-

Load the dried extract-adsorbed silica gel onto the top of the column.

-

Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).

-

Collect fractions of 1 L and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system and visualization agent (e.g., anisaldehyde-sulfuric acid reagent with heating).

-

Pool the fractions containing the compound of interest (Taikuguasin D aglycon).

-

Concentrate the pooled fractions to dryness.

Preparative High-Performance Liquid Chromatography (HPLC)

This is the final polishing step to obtain high-purity Taikuguasin D aglycon.

Materials:

-

Enriched fraction from flash chromatography

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Methanol

-

Preparative HPLC system with a C18 column

Procedure:

-

Dissolve 50 g of the enriched fraction in methanol to a concentration of 5 mg/mL.

-

Filter the sample solution through a 0.45 µm filter.

-

Set up the preparative HPLC system with the parameters outlined in Table 2.

-

Inject 10 mL of the sample solution onto the column.

-

Collect fractions corresponding to the peak of Taikuguasin D aglycon.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the fractions with a purity of >98%.

-

Remove the solvent from the pooled fractions by lyophilization to obtain the pure Taikuguasin D aglycon.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

Caption: Workflow for the large-scale purification of Taikuguasin D aglycon.

Modulated Signaling Pathways

Cucurbitacins, the class of compounds to which Taikuguasin D belongs, are known to modulate several key signaling pathways implicated in cancer and inflammation.[1][2]

JAK/STAT Signaling Pathway

Caption: Inhibition of the JAK/STAT signaling pathway by Taikuguasin D aglycon.

PI3K/Akt/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Taikuguasin D aglycon.

MAPK Signaling Pathway

Caption: Inhibition of the MAPK signaling pathway by Taikuguasin D aglycon.

Wnt/β-catenin Signaling Pathway

Caption: Modulation of the Wnt/β-catenin signaling pathway by Taikuguasin D aglycon.

References

Application Notes and Protocols for the Target Identification of Novel Bioactive Aglycons

Note: As of October 2025, the molecule "Taikuguasin D aglycon" is not described in the public scientific literature. The following application notes provide a generalized framework and detailed protocols for the target identification of novel, bioactive natural product aglycons, a process central to drug discovery and chemical biology.

Overall Strategy for Aglycon Target Deconvolution

The identification of a bioactive compound's molecular target is a critical step in understanding its mechanism of action and advancing it as a potential therapeutic. The process typically begins with a bioactive small molecule, such as an aglycon, and proceeds through a series of unbiased, proteome-wide screening experiments to generate a list of candidate protein targets. These candidates are then prioritized and subjected to rigorous validation studies to confirm direct physical binding and functional relevance.

The diagram below illustrates a typical strategic workflow, integrating both label-free and affinity-based proteomics approaches for hit discovery, followed by orthogonal methods for validation.

Caption: General workflow for natural product aglycon target identification.

Label-Free Target Identification Methods

Label-free techniques are highly advantageous for natural products as they do not require chemical modification of the compound, which can alter its biological activity.[1][2] These methods rely on detecting changes in the physical properties of a target protein upon ligand binding.

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is based on the principle that the binding of a small molecule to a protein can stabilize the protein's structure, making it more resistant to proteolysis.[3] In a typical DARTS experiment, cell lysate is treated with the compound of interest or a vehicle control, followed by limited digestion with a protease.[1] Proteins that are protected from degradation in the compound-treated sample are identified by mass spectrometry as candidate targets.[3]

Caption: Workflow for the DARTS target identification protocol.

-

Cell Lysate Preparation:

-

Culture cells of interest (e.g., a human cancer cell line) to ~80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in M-PER buffer (or similar) supplemented with protease inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.

-

Determine protein concentration using a BCA assay. Adjust concentration to 1-2 mg/mL.

-

-

Compound Treatment:

-

In separate microcentrifuge tubes, aliquot 100 µL of the cell lysate.

-

To the 'Treatment' tube, add the aglycon to a final concentration of 10-100 µM.

-

To the 'Control' tube, add an equivalent volume of the vehicle (e.g., DMSO).

-

Incubate on a rotator for 1 hour at room temperature.[1]

-

-

Protease Digestion:

-

Prepare a stock solution of Pronase (or another suitable protease) in digestion buffer.

-

Add Pronase to both 'Treatment' and 'Control' tubes. The optimal protease concentration and digestion time must be empirically determined (e.g., start with a 1:1000 protease-to-protein ratio for 15 minutes).

-

Incubate at room temperature.

-

-

Sample Preparation for Mass Spectrometry:

-

Stop the digestion by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Run the samples on an SDS-PAGE gel. Visualize protein bands with Coomassie stain. Bands that are more intense in the aglycon-treated lane are excised.

-

Alternatively, for a proteome-wide approach, stop the reaction with a protease inhibitor and prepare the entire sample for LC-MS/MS using in-solution trypsin digestion.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the digested peptides by LC-MS/MS.

-

Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant).

-

Candidate targets are proteins that show significantly higher abundance (less degradation) in the aglycon-treated sample compared to the control.

-

| Protein ID (UniProt) | Gene Name | Fold Change (Aglycon/Vehicle) | p-value | Description |

| P04637 | TP53 | 3.8 | 0.001 | Cellular tumor antigen p53 |

| P62258 | 1433S | 3.2 | 0.005 | 14-3-3 protein sigma |

| Q06830 | KSR1 | 2.9 | 0.012 | Kinase suppressor of Ras 1 |

| P27361 | MK01 | 1.5 | 0.250 | Mitogen-activated protein kinase 1 |

Table represents hypothetical data.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to assess drug-target engagement in a cellular context.[4] It is based on the principle that ligand binding increases the thermal stability of a target protein.[5] When cells or lysates are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.[4] By combining CETSA with mass spectrometry, it's possible to perform a proteome-wide survey of thermal stability changes, identifying direct targets of an unmodified compound.[6][7]

Caption: Workflow for the MS-based CETSA target identification protocol.

-

Cell Treatment:

-

Treat intact cells in culture with the aglycon (e.g., 10 µM) or vehicle for 1-2 hours.

-

-

Thermal Challenge:

-

Harvest cells and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of different temperatures for 3 minutes (e.g., 48°C to 62°C in 2°C increments), followed by cooling for 3 minutes at room temperature.[7] One aliquot should remain at room temperature as a non-heated control.

-

-

Protein Extraction:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes).

-

-

Sample Preparation for Mass Spectrometry:

-

Collect the supernatants (soluble fractions) from each temperature point.

-

Prepare samples for proteomic analysis. This typically involves reduction, alkylation, and tryptic digestion.

-

For quantitative analysis, label the peptides with isobaric tags (e.g., TMT or iTRAQ).

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the labeled peptides by LC-MS/MS.

-